4-methoxy-2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H16N4O4 and its molecular weight is 340.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidiabetic Activity
4-methoxy-2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide derivatives have been synthesized and evaluated for their potential in antidiabetic applications. For instance, a study described the synthesis of dihydropyrimidine derivatives, a class to which this compound belongs, and their evaluation for antidiabetic activity using α-amylase inhibition assays, indicating potential utility in diabetes management (Lalpara et al., 2021).
Nematocidal Activity
Compounds structurally related to this compound have been shown to possess significant nematocidal activities. A study synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group and found that certain derivatives demonstrated effective nematocidal activity against Bursaphelenchus xylophilus, a harmful nematode species (Liu et al., 2022).
Anticancer Properties
Several studies have explored the anticancer potential of compounds within the same chemical family. For example, the synthesis and evaluation of 1,3,4-oxadiazole derivatives, similar in structure to the compound , revealed their potential in anticancer applications. These compounds were evaluated for their efficacy against various cancer cell lines, showing promising results (Salahuddin et al., 2014).
Anti-Inflammatory and Analgesic Applications
Compounds analogous to this compound have been investigated for their anti-inflammatory and analgesic properties. For instance, a study synthesized new benzodifuranyl and 1,3,5-triazines derivatives, highlighting their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Glucokinase Activation
Research on compounds structurally related to this compound has indicated their potential as glucokinase activators. This is relevant for treating type 2 diabetes mellitus, as glucokinase plays a vital role in glucose metabolism (Park et al., 2014).
Alzheimer's Disease Treatment
Compounds with structural similarities to the discussed compound have been evaluated for their therapeutic potential in Alzheimer's disease. For example, a study on 5-aroylindolyl-substituted hydroxamic acids revealed that they can inhibit histone deacetylase 6, potentially ameliorating Alzheimer's disease phenotypes (Lee et al., 2018).
Properties
IUPAC Name |
4-methoxy-2-methyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-10-8-11(24-2)5-6-12(10)16(22)19-9-14-20-15(21-25-14)13-4-3-7-18-17(13)23/h3-8H,9H2,1-2H3,(H,18,23)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPCDIGGRRQTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.